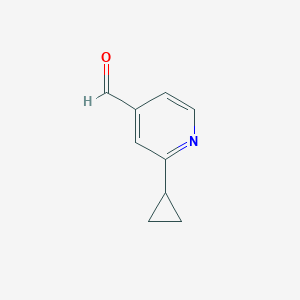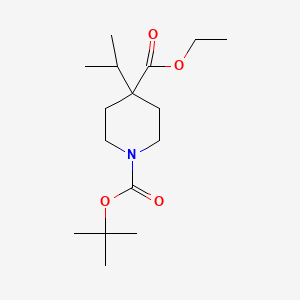
Methyl 3-oxoisoindoline-5-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-oxoisoindoline-5-carboxylate” is represented by the InChI code:1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12) . This indicates that the compound contains a five-membered ring and a carbonyl group, a structure commonly found in many naturally occurring alkaloids. Physical And Chemical Properties Analysis
“Methyl 3-oxoisoindoline-5-carboxylate” is a yellow solid that is insoluble in water but soluble in organic solvents, such as chloroform, methanol, and dichloromethane. Its melting point is 174-177°C, and it has a boiling point of 415.9°C at 760 mmHg. The compound is stable under normal conditions, but it can decompose when exposed to high temperatures or strong acids.Applications De Recherche Scientifique
Facile Synthesis Routes
- Protic Ionic Liquid Route : A study by Gordon, Byrne, & McCluskey (2010) demonstrated the use of a protic ionic liquid to convert highly decorated bicyclo[2.2.1]heptadienes into N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides. This method provides rapid access to functionalized oxoisoindoline.
- Strecker Approach : Another study by Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines using a Strecker approach with OSU-6 as the catalyst, producing different products based on temperature variations.
Chemical Reactions and Properties
- Intramolecular Nucleophilic Displacement : Research by Spence & Tennant (1972) explored the intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions in α-(N-methyl-N-o-nitrobenzoylamino)phenylacetonitrile.
- Ugi Reaction/Oxidative Nucleophilic Substitution : A study by Balalaie et al. (2020) presented a diversity-oriented approach for forming 3-oxoisoindoline-1-carboxamide derivatives via a sequential four-component Ugi reaction.
- C-H···O and C-H···π Intermolecular Interactions : Dey, Ghosh, & Chopra (2014) investigated the molecular conformation and supramolecular packing in the crystal structures of ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and 3-methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-oxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 3-oxoisoindoline-5-carboxylate may also interact with various targets.
Mode of Action
The exact mode of action of Methyl 3-oxoisoindoline-5-carboxylate is currently unknown due to the lack of extensive studies on this compound. Other indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 3-oxoisoindoline-5-carboxylate might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by other indole derivatives , it is likely that Methyl 3-oxoisoindoline-5-carboxylate could influence multiple biochemical pathways.
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.68 (iLOGP), indicating moderate lipophilicity, which could influence its distribution and permeability .
Result of Action
The molecular and cellular effects of Methyl 3-oxoisoindoline-5-carboxylate’s action are currently unknown due to the lack of extensive research on this compound. Based on the biological activities of other indole derivatives , it can be hypothesized that Methyl 3-oxoisoindoline-5-carboxylate might have potential therapeutic effects.
Action Environment
It is known that the compound should be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
Propriétés
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXXPLZXKYJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696044 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954239-52-2 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)

![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)

![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)




